Triacetylganciclovir
説明
Triacetylganciclovir is a white to light yellow solid with good solubility . It has high chemical stability and remains stable for a long time under storage conditions . It is primarily used in medical applications as precursors to antiviral drugs .
Synthesis Analysis
The preparation of this compound is complex. A common preparation method is to react ganciclovir and acetoacetic acid to produce ganciclovir ester, which is then converted to this compound by transesterification . Another synthesis method involves using monoacetylguanine and 1,3-dihalo-2-(acetoxylmethoxy) propane as raw materials to be reacted in a solvent at 100 to 150 DEG C in the presence of a catalyst .Molecular Structure Analysis
This compound has a molecular formula of C15H19N5O7 . The crystal and molecular structures of two hydrated forms, the hydrochloride salt, and two pro-drug derivatives (i.e., the tri-N2,O,O-acetyl and di-O-acetyl) have been successfully unveiled from powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction studies .Chemical Reactions Analysis
The analysis of the action mechanism of known antiviral drugs concluded that they can increase the cell’s resistance to a virus, suppress the virus adsorption in the cell or its diffusion into the cell and its deproteinisation process in the cell along with antimetabolites that cause the inhibition of nucleic acids synthesis .Physical And Chemical Properties Analysis
This compound has a molar mass of 381.34 . It has a density of 1.50 and a melting point of 174 °C . It is slightly soluble in DMSO and methanol when heated .科学的研究の応用
Antiviral Drug Development
Triacetylganciclovir, as a derivative of ganciclovir, has been studied in the context of antiviral drug development. Although the specific research on this compound is limited, insights can be drawn from studies on ganciclovir and its derivatives. For instance, a study on "An in silico‐designed flavone derivative, 6‐fluoro‐4′‐hydroxy‐3′,5′‐dimetoxyflavone, has a greater anti‐human cytomegalovirus effect than ganciclovir in infected cells" demonstrated that modifications to compounds like ganciclovir can result in derivatives with enhanced antiviral activity against human cytomegalovirus (HCMV) (Fujimoto et al., 2018).
Gene Directed Enzyme/Prodrug Therapy
This compound may also have potential applications in gene-directed enzyme/prodrug therapy (GDEPT). This approach involves the delivery of a gene encoding an enzyme that converts a prodrug like ganciclovir into a potent cytotoxin, selectively targeting tumor cells. A review of GDEPT strategies, including the use of ganciclovir, provides insights into the potential application of this compound in this area (Greco & Dachs, 2001).
Antiviral Drug Resistance Studies
Understanding the mechanisms of antiviral drug resistance is crucial in developing effective therapies. This compound, being related to ganciclovir, might be relevant in this context. A study on "Antiviral Drug Resistance of Human Cytomegalovirus" provides insights into the resistance mechanisms against drugs like ganciclovir, which could be applicable to this compound (Lurain & Chou, 2010).
Combination Therapies
Research on combination therapies involving ganciclovir might offer insights into the potential use of this compound. For instance, a study on "Synergistic effects by combination of ganciclovir and tricin on human cytomegalovirus replication in vitro" explores how combining ganciclovir with other compounds enhances its antiviral effectiveness, a strategy that might be explored with this compound (Yamada et al., 2016).
Pharmacokinetic Studies
Studies on the pharmacokinetics of ganciclovir derivatives are essential for understanding the absorption, distribution, metabolism, and excretion of these drugs. Research on "Synthesis, physicochemical properties and ocular pharmacokinetics of thermosensitive in situ hydrogels for ganciclovir in cytomegalovirus retinitis treatment" provides insights into how ganciclovir derivatives could be formulated for specific therapeutic applications, relevant to this compound (Wang et al., 2017).
作用機序
Target of Action
Triacetylganciclovir is a derivative of Ganciclovir . The primary target of Ganciclovir is the DNA polymerase of the Cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the viral DNA, making it a key target for antiviral therapy .
Mode of Action
The antiviral activity of Ganciclovir is achieved through the inhibition of viral DNA replication . This inhibitory action is highly selective as the drug must be converted to its active form, Ganciclovir-5’-triphosphate (Ganciclovir-TP), by a virus-encoded cellular enzyme, thymidine kinase (TK) . This active form of Ganciclovir selectively and potently inhibits the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by Ganciclovir involves the replication of the CMV DNA . By inhibiting the viral DNA polymerase, Ganciclovir prevents the synthesis of new viral DNA, thereby interrupting the replication of the virus .
Pharmacokinetics
The pharmacokinetics of Ganciclovir, the parent compound of this compound, has been studied . It is indicated for curative or preventive treatment of CMV infections . The pharmacokinetics of Ganciclovir following intravenous administration and oral administration of Valganciclovir, a prodrug of Ganciclovir, have been characterized to optimize dosing schemes . .
Result of Action
The result of Ganciclovir’s action is the prevention of CMV replication . By inhibiting the viral DNA polymerase, Ganciclovir prevents the synthesis of new viral DNA, thereby interrupting the replication of the virus . This leads to a decrease in viral load and helps control CMV infections .
Action Environment
The action of Ganciclovir, and by extension this compound, can be influenced by various environmental factors. In general, gene-environment interactions can have a significant impact on the efficacy of therapeutic agents .
生化学分析
Biochemical Properties
Triacetylganciclovir plays a crucial role in biochemical reactions by acting as a prodrug that is converted into its active form, ganciclovir, within the body. The conversion process involves enzymatic hydrolysis, where esterases cleave the acetyl groups from this compound, releasing ganciclovir. Ganciclovir then undergoes phosphorylation by viral and cellular kinases to form ganciclovir triphosphate, the active antiviral agent. This compound interacts with various enzymes, including esterases and kinases, facilitating its conversion and activation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. Once converted to ganciclovir triphosphate, it inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This action is particularly effective against CMV-infected cells, leading to the suppression of viral proliferation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with the replication machinery of the virus, thereby reducing the viral load and mitigating the infection .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to ganciclovir triphosphate, which competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. Once incorporated, ganciclovir triphosphate causes chain termination, effectively halting viral DNA synthesis. This process is facilitated by the preferential phosphorylation of ganciclovir by the viral UL97 kinase, followed by further phosphorylation by cellular kinases. The inhibition of viral DNA polymerase by ganciclovir triphosphate is a key aspect of its antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. This compound is relatively stable at room temperature but may degrade over extended periods or under specific conditions. In vitro studies have shown that the compound maintains its antiviral efficacy over time, with long-term effects on cellular function observed in both in vitro and in vivo studies. These effects include sustained inhibition of viral replication and reduced cytotoxicity compared to ganciclovir .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces viral load and improves clinical outcomes in infected animals. At higher doses, toxic or adverse effects may be observed, including hematological toxicity and renal impairment. Threshold effects have been identified, indicating the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily focusing on its conversion to ganciclovir. The initial step involves hydrolysis by esterases, followed by phosphorylation by viral and cellular kinases. These metabolic processes are crucial for the activation of this compound and its subsequent antiviral activity. The compound’s interaction with enzymes such as esterases and kinases highlights its role in metabolic flux and the regulation of metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed and distributed via the bloodstream, reaching target tissues where it is taken up by cells. Transporters and binding proteins facilitate its cellular uptake and distribution. The compound’s localization and accumulation within infected cells enhance its antiviral efficacy, ensuring that it reaches the sites of viral replication .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Once inside the cell, this compound is directed to specific compartments, including the cytoplasm and nucleus, where it undergoes enzymatic conversion to ganciclovir. Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate subcellular sites for effective antiviral action .
特性
IUPAC Name |
[2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COC(COC(=O)C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436089 | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86357-14-4 | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86357-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide,N-(9-((2-(acetyloxy)-1-((acetyloxy)methyl)ethoxy)methyl)-6,9-dihydro-6-oxo-1H-purin-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086357144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triacetylganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide,N-[9-[[2-(acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-[9-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,9-dihydro-6-oxo-1H-purin-2-yl]acetamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BQM93A9WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。